1,2-Dihydro-1,4,6-trimethylnaphthalene
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Overview
Description
1,2-Dihydro-1,4,6-trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₆. It is a derivative of naphthalene, characterized by the presence of three methyl groups and a partially hydrogenated ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-1,4,6-trimethylnaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,4,6-trimethylnaphthalene using a suitable catalyst under controlled conditions. The reaction typically requires a hydrogen source, such as hydrogen gas, and a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is carried out at elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1,4,6-trimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or PtO₂ is used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones and other oxygenated derivatives.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
1,2-Dihydro-1,4,6-trimethylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dihydro-1,4,6-trimethylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
1,1,6-Trimethyl-1,2-dihydronaphthalene: Another derivative of naphthalene with similar structural features.
1,2-Dihydro-1,1,6-trimethylnaphthalene: A closely related compound with slight variations in the position of methyl groups.
Uniqueness
1,2-Dihydro-1,4,6-trimethylnaphthalene is unique due to its specific arrangement of methyl groups and the partially hydrogenated ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
55682-80-9 |
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Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1,4,6-trimethyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4,6-8,10H,5H2,1-3H3 |
InChI Key |
HQBMLUDYOSJUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C2=C1C=CC(=C2)C)C |
Origin of Product |
United States |
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